Cas no 79389-37-0 ((1R,2S)-2-methylcyclohexan-1-amine)
(1R,2S)-2-methylcyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R,2s)-2-methyl-cyclohexylamine
- (1R,2S)-2-methylcyclohexanamine
- (1S,2R)-2-methylcyclohexanamine
- cis-2-Methylcyclohexylamin
- cis-2-Methyl-cyclohexylamin
- cis-2-methyl-cyclohexylamine
- (1R,2S)-2-methylcyclohexan-1-amine
- (1R,2S)-2-Methylcyclohexanamine (ACI)
- Cyclohexanamine, 2-methyl-, (1R-cis)- (9CI)
- (1R,2S)-2-Methylcyclohexylamine
- SCHEMBL896134
- 2-Methylcyclohexylamine, (1R,2S)-
- MFCD18914324
- EN300-6492337
- cyclohexane, cis-1-amino-2-methyl-
- 08OZI4NZZ2
- AKOS006285029
- DB-002971
- starbld0019577
- cis-2-methylcyclohexylamine
- Cyclohexanamine,2-methyl-, (1R,2S)-rel-
- FD10501
- DB-278462
- Cyclohexanamine, 2-methyl-, (1R-cis)-
- 79389-37-0
- UNII-08OZI4NZZ2
- Q27236421
- 2164-19-4
- 2-Methylcyclohexylamine, cis-(+)-
- Cyclohexanamine, 2-methyl-, (1R,2S)-
- CS-0058232
- Cis-2-methylcyclohexanamine
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- MDL: MFCD18914324
- Inchi: 1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
- InChI Key: FEUISMYEFPANSS-NKWVEPMBSA-N
- SMILES: C[C@H]1CCCC[C@H]1N
Computed Properties
- Exact Mass: 113.12000
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.844±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 234-235 ºC
- Boiling Point: 148.8±8.0 ºC (760 Torr),
- Flash Point: 21.7±0.0 ºC,
- Solubility: Slightly soluble (10 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.22410
(1R,2S)-2-methylcyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389986-250mg |
(1R,2S)-2-methylcyclohexan-1-amine |
79389-37-0 | 95%+ | 250mg |
$446 | 2024-07-23 | |
| Chemenu | CM389986-500mg |
(1R,2S)-2-methylcyclohexan-1-amine |
79389-37-0 | 95%+ | 500mg |
$596 | 2024-07-23 | |
| Chemenu | CM389986-1g |
(1R,2S)-2-methylcyclohexan-1-amine |
79389-37-0 | 95%+ | 1g |
$745 | 2024-07-23 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-1g |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-5g |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-500mg |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-250mg |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-100mg |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0991-50mg |
(1R,2S)-2-Methyl-cyclohexylamine |
79389-37-0 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| abcr | AB483324-1 g |
(1R,2S)-2-Methylcyclohexan-1-amine, 95%; . |
79389-37-0 | 95% | 1g |
€904.60 | 2023-06-15 |
(1R,2S)-2-methylcyclohexan-1-amine Production Method
Production Method 1
(1R,2S)-2-methylcyclohexan-1-amine Raw materials
(1R,2S)-2-methylcyclohexan-1-amine Preparation Products
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(1R,2S)-2-methylcyclohexan-1-amine Related Literature
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Additional information on (1R,2S)-2-methylcyclohexan-1-amine
Recent Advances in the Application of (1R,2S)-2-methylcyclohexan-1-amine (CAS: 79389-37-0) in Chemical Biology and Pharmaceutical Research
The compound (1R,2S)-2-methylcyclohexan-1-amine (CAS: 79389-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique stereochemical properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this chiral amine, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) targeting compounds and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1R,2S)-2-methylcyclohexan-1-amine using a novel enzymatic resolution approach, achieving >99% enantiomeric excess. This breakthrough in synthesis methodology addresses previous challenges in obtaining the compound in high optical purity, which is critical for its application in chiral drug development. The study further revealed that the (1R,2S) configuration shows remarkable selectivity in binding to certain G-protein coupled receptors (GPCRs), suggesting potential applications in neurological disorder treatments.
In pharmacological investigations, researchers have explored the compound's activity as a building block for novel sigma-1 receptor ligands. A recent patent application (WO2023051234) describes derivatives of (1R,2S)-2-methylcyclohexan-1-amine that exhibit potent neuroprotective effects in in vitro models of neurodegenerative diseases. These findings are particularly relevant given the increasing focus on sigma receptors as targets for Alzheimer's and Parkinson's disease therapies. The structural rigidity imparted by the cyclohexane ring appears to confer favorable pharmacokinetic properties to these derivatives.
From a chemical biology perspective, (1R,2S)-2-methylcyclohexan-1-amine has shown promise as a chiral auxiliary in asymmetric synthesis. A 2024 study in ACS Catalysis reported its successful application in the enantioselective synthesis of β-amino acids, achieving excellent diastereoselectivity (dr >20:1). The researchers attribute this performance to the compound's ability to induce facial selectivity in imine addition reactions, opening new avenues for the synthesis of complex chiral molecules with pharmaceutical relevance.
Ongoing clinical investigations are exploring the safety profile of (1R,2S)-2-methylcyclohexan-1-amine derivatives. Preliminary results from Phase I trials (NCT05678921) indicate good tolerability of the lead compound at therapeutic doses, with no significant adverse effects reported. These findings support further development of this chemical scaffold for CNS-targeted therapeutics. The compound's metabolic stability, as demonstrated in recent in vitro ADME studies, suggests potential advantages over existing aminocyclohexane derivatives in terms of drug-like properties.
Looking forward, the unique stereochemistry and versatile reactivity of (1R,2S)-2-methylcyclohexan-1-amine position it as a valuable tool in medicinal chemistry. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a scaffold for allosteric modulators of ion channels. The compound's CAS number (79389-37-0) has become increasingly prominent in recent chemical literature, reflecting its growing importance in pharmaceutical research and development.
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